Welcome to the BenchChem Online Store!
molecular formula C10H10ClFO3 B8420650 4-(4-Chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid

4-(4-Chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid

Cat. No. B8420650
M. Wt: 232.63 g/mol
InChI Key: MOPYIRFVVHTJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08263656B2

Procedure details

A mixture of zinc pieces (11.4 g), mercuric chloride (3.0 g), concentrated hydrochloric acid (4.6 mL) and water (140 mL) was stirred at room temperature for 5 minutes. The solvent was then decanted off. To the solid, were added concentrated hydrochloric acid (41 mL), water (18.6 mL), toluene (23 mL) and 4-(4-chloro-3-fluoro-2-hydroxy-phenyl)-4-oxo-butyric acid (8.6 g, 35 mmol). The resulting mixture was heated at reflux for 2 days, with the addition of concentrated hydrochloric acid in 12 hour intervals. The reaction mixture was cooled and extracted with ether (50 mL×3). The collected organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give pure 4-(4-chloro-3-fluoro-2-hydroxy-phenyl)-butyric acid (6.0 g, 74%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.74 (dt, 2H), 2.20 (t, J=7.40 Hz, 2H), 2.57 (t, J=7.56 Hz, 2H), 6.87-6.92 (m, 2H), 9.90 (br s, 1H), 12.03 (br s, 1H).
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.O.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[C:6]([OH:17])[C:5]=1[F:18]>[Zn].C1(C)C=CC=CC=1>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[C:6]([OH:17])[C:5]=1[F:18]

Inputs

Step One
Name
Quantity
41 mL
Type
reactant
Smiles
Cl
Name
Quantity
18.6 mL
Type
reactant
Smiles
O
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)C(CCC(=O)O)=O)O)F
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
mercuric chloride
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
4.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then decanted off
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)CCCC(=O)O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.